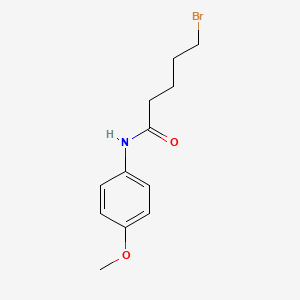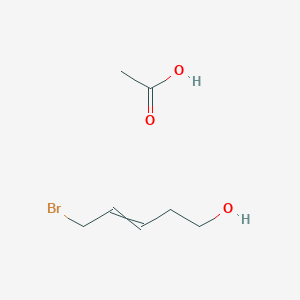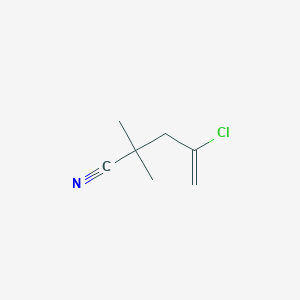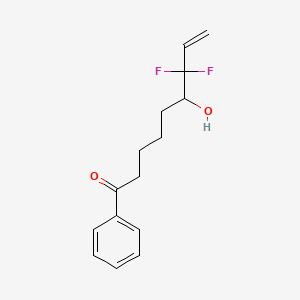![molecular formula C19H40N2O2 B12553224 N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide CAS No. 189681-27-4](/img/structure/B12553224.png)
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is an organic compound with the molecular formula C17H36N2O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic head group containing both dimethylamino and hydroxyethyl functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide typically involves the reaction of dodecanoic acid with N,N-dimethyl-1,3-propanediamine and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:
Esterification: Dodecanoic acid is first converted to its corresponding ester using an alcohol, typically methanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with N,N-dimethyl-1,3-propanediamine to form the intermediate amide.
Hydroxyethylation: Finally, the intermediate amide is reacted with 2-chloroethanol to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-[3-(Dimethylamino)propyl]-N-(2-oxoethyl)dodecanamide.
Reduction: Formation of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecylamine.
Substitution: Formation of N-[3-(Dimethylamino)propyl]-N-(2-azidoethyl)dodecanamide.
科学研究应用
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
作用机制
The mechanism of action of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is primarily based on its surfactant properties. The compound reduces surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with cell membranes, increasing their permeability and facilitating the transport of molecules across the membrane.
相似化合物的比较
Similar Compounds
N-[3-(Dimethylamino)propyl]dodecanamide: Lacks the hydroxyethyl group, resulting in different solubility and surfactant properties.
N-[3-(Dimethylamino)propyl]cocoamide: Contains a shorter fatty acid chain, affecting its hydrophobicity and emulsifying capabilities.
N-(2-Hydroxyethyl)dodecanamide: Lacks the dimethylamino group, impacting its reactivity and interaction with biological membranes.
Uniqueness
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is unique due to the presence of both dimethylamino and hydroxyethyl groups, which confer distinct amphiphilic properties. This dual functionality enhances its ability to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications.
属性
CAS 编号 |
189681-27-4 |
|---|---|
分子式 |
C19H40N2O2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide |
InChI |
InChI=1S/C19H40N2O2/c1-4-5-6-7-8-9-10-11-12-14-19(23)21(17-18-22)16-13-15-20(2)3/h22H,4-18H2,1-3H3 |
InChI 键 |
SUFKLVIHFJFSJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)



![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)


![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)

